molecular formula C20H41NO B3051138 (Z)-2-(Octadec-9-enylamino)ethanol CAS No. 31314-16-6

(Z)-2-(Octadec-9-enylamino)ethanol

Cat. No. B3051138
CAS RN: 31314-16-6
M. Wt: 311.5 g/mol
InChI Key: ZMOMBHNITWAALH-KTKRTIGZSA-N
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Description

(Z)-2-(Octadec-9-enylamino)ethanol , also known as oleylamine , is an organic compound with the molecular formula C₂₀H₄₁NO . It belongs to the category of heterocyclic organic compounds . Oleylamine is characterized by its long hydrocarbon chain (an 18-carbon alkyl group) attached to an amino group. This compound has diverse applications in various fields due to its unique structure and properties.



Synthesis Analysis

The synthesis of oleylamine involves the reaction of oleic acid (a common unsaturated fatty acid found in vegetable oils) with ethanolamine . The double bond in the oleic acid is preserved in the final product, resulting in the (Z)-configuration . The reaction typically occurs under mild conditions and yields oleylamine as a colorless to pale yellow liquid.



Molecular Structure Analysis

The molecular structure of oleylamine consists of:



  • A long hydrocarbon tail (18 carbon atoms) with a cis double bond (Z-configuration).

  • An amino group (NH₂) attached to the terminal carbon of the hydrocarbon chain.



Chemical Reactions Analysis

Oleylamine participates in several chemical reactions:



  • Acid-Base Reactions : It acts as a weak base due to the amino group. It can react with acids to form salts.

  • Esterification : Oleylamine can react with carboxylic acids to form esters.

  • Amidation : It can undergo amidation reactions with acid chlorides or anhydrides to form amides.

  • Reduction : The double bond can be hydrogenated to yield saturated oleylamine.



Physical And Chemical Properties Analysis


  • Physical State : Oleylamine is a liquid at room temperature.

  • Solubility : It is soluble in organic solvents (such as chloroform, hexane, and ethanol) but insoluble in water.

  • Boiling Point : Approximately 311°C .

  • Density : Around 0.86 g/cm³ .

  • Odor : Characteristic amine odor.


Safety And Hazards


  • Toxicity : Oleylamine is generally considered low in toxicity, but precautions should be taken during handling.

  • Irritant : It may cause skin and eye irritation.

  • Flammable : It is flammable; avoid open flames.

  • Environmental Impact : Dispose of properly to prevent environmental contamination.


Future Directions

Research on oleylamine continues to explore its applications in nanotechnology, catalysis, and materials science. Investigating its interactions with various substrates and optimizing its properties will contribute to its broader utilization.


Please note that this analysis is based on available information, and further studies may provide additional insights into the compound’s properties and applications123.


properties

IUPAC Name

2-[[(Z)-octadec-9-enyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19-20-22/h9-10,21-22H,2-8,11-20H2,1H3/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOMBHNITWAALH-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCNCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCNCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301288713
Record name 2-[(9Z)-9-Octadecen-1-ylamino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(Octadec-9-enylamino)ethanol

CAS RN

31314-16-6
Record name 2-[(9Z)-9-Octadecen-1-ylamino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31314-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Z)-2-(Octadec-9-enylamino)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031314166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(9Z)-9-Octadecen-1-ylamino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-2-(octadec-9-enylamino)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.953
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A 100-ml eggplant type flask equipped with a stirrer was charged with 1.40 g (37.2 mmol) of LiAlH4 and 30 ml of tetrahydrofuran. While heating and stirring the contents at room temperature in an N2 atmosphere, a tetrahydrofuran solution of 1.67 g (5.12 mmol) of N-(9-octadecenoyl)ethanolamine was added dropwise over 10 minutes. After the mixture was heated to 60° C. and stirred for 16 hours, the resultant reaction mixture was cooled to room temperature, and 14 g of 5% aqueous KOH. After a salt deposited was separated by filtration, the filtrate was concentrated under reduced pressure, and the resultant residue was purified by column chromatography on silica gel, thereby obtaining 0.96 g (yield: 65%) of the title compound (IIc-6).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
14 g
Type
reactant
Reaction Step Three
Quantity
1.67 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
65%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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